N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide
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Overview
Description
This compound is a fascinating fusion of chemical motifs, combining a pyrrole ring, a thiophene moiety, and a sulfonyl group. Let’s break it down:
Pyrrole Ring: The pyrrole ring is a five-membered heterocycle containing four carbon atoms and one nitrogen atom. It imparts aromaticity and plays a crucial role in the compound’s properties.
Thiophene Moiety: Thiophene is a sulfur-containing aromatic ring. Its presence enhances the compound’s electronic properties.
Sulfonyl Group: The sulfonyl group (SO₂) contributes to the compound’s reactivity and solubility.
Preparation Methods
Synthetic Routes::
Direct Synthesis: One approach involves the direct synthesis of the compound by reacting 2-methoxyethylamine with 4-methoxybenzenesulfonyl chloride and 2,5-dimethylpyrrole-2-carboxylic acid. The reaction proceeds under appropriate conditions (e.g., base-catalyzed) to form the target compound.
Intermediate Approach: Alternatively, an intermediate compound (such as 2-methoxyethyl 4-methylbenzenesulfonate) can be prepared first, followed by a subsequent reaction with 2,5-dimethylpyrrole-2-carboxylic acid.
Industrial Production:: The industrial-scale synthesis typically involves optimized reaction conditions, efficient purification methods, and scalability considerations.
Chemical Reactions Analysis
Oxidation: The sulfonyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group yields sulfides.
Substitution: The compound may participate in nucleophilic aromatic substitution reactions.
Common Reagents: Reagents like sodium hydride (NaH), lithium aluminum hydride (LiAlH₄), and various acids or bases are used.
Major Products: These reactions yield derivatives with modified functional groups or side chains.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate due to its unique structure.
Materials Science: Explore its use in organic electronics, sensors, or catalysts.
Biological Studies: Investigate its interactions with biological targets.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Understand the signaling pathways influenced by its presence.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Explore analogs like 1-methoxy-4-[(4-methoxyphenyl)ethynyl]benzene and related sulfonyl-containing molecules.
Properties
Molecular Formula |
C21H24N2O5S2 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H24N2O5S2/c1-14-15(2)23(11-12-27-3)20(22-21(24)18-6-5-13-29-18)19(14)30(25,26)17-9-7-16(28-4)8-10-17/h5-10,13H,11-12H2,1-4H3,(H,22,24) |
InChI Key |
CALDYLDLQGLHND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CS3)CCOC)C |
Origin of Product |
United States |
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